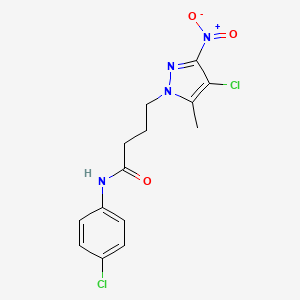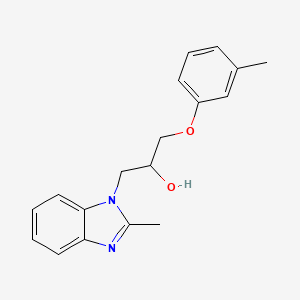
4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(4-chlorophenyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(4-chlorophenyl)butanamide, also known as CNB-001, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for the treatment of various diseases and disorders.
Mécanisme D'action
The exact mechanism of action of 4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(4-chlorophenyl)butanamide is not fully understood, but it is believed to act on various molecular targets in the body. Some of the potential targets include:
1. Nitric oxide: 4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(4-chlorophenyl)butanamide has been shown to modulate the activity of nitric oxide, a molecule that plays a key role in various physiological processes.
2. Inflammatory cytokines: 4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(4-chlorophenyl)butanamide has been found to inhibit the production of inflammatory cytokines, which are molecules that play a role in the immune response.
3. Ion channels: 4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(4-chlorophenyl)butanamide has also been shown to modulate the activity of ion channels, which are proteins that allow ions to pass through cell membranes.
Biochemical and Physiological Effects:
4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(4-chlorophenyl)butanamide has a wide range of biochemical and physiological effects, including:
1. Anti-inflammatory: 4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(4-chlorophenyl)butanamide has been found to have anti-inflammatory effects, which could make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
2. Neuroprotective: 4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(4-chlorophenyl)butanamide has been shown to have neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
3. Anticancer: 4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(4-chlorophenyl)butanamide has also been studied for its potential anticancer properties, with researchers investigating its ability to inhibit the growth and spread of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(4-chlorophenyl)butanamide in lab experiments is its wide range of potential applications. This compound has been studied for its potential therapeutic effects in a variety of fields, making it a versatile tool for researchers.
However, there are also some limitations to using 4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(4-chlorophenyl)butanamide in lab experiments. For example, the exact mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results. Additionally, the synthesis of 4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(4-chlorophenyl)butanamide can be quite complex, which may limit its availability for use in lab experiments.
Orientations Futures
There are many potential future directions for research on 4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(4-chlorophenyl)butanamide. Some of the most promising areas of investigation include:
1. Further studies on the compound's mechanisms of action: A better understanding of how 4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(4-chlorophenyl)butanamide works at the molecular level could help researchers identify new therapeutic applications for this compound.
2. Clinical trials: While 4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(4-chlorophenyl)butanamide has shown promise in preclinical studies, more research is needed to determine its safety and efficacy in human subjects.
3. Combination therapies: 4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(4-chlorophenyl)butanamide could be used in combination with other drugs to enhance its therapeutic effects and reduce potential side effects.
4. Development of new analogs: Researchers could develop new analogs of 4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(4-chlorophenyl)butanamide with improved pharmacokinetic properties and therapeutic potential.
Méthodes De Synthèse
The synthesis of 4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(4-chlorophenyl)butanamide involves a series of chemical reactions that result in the formation of the final compound. The process typically involves the use of various reagents and solvents, and can be quite complex. However, the exact details of the synthesis method are beyond the scope of this paper.
Applications De Recherche Scientifique
4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(4-chlorophenyl)butanamide has been the subject of numerous scientific studies, with researchers investigating its potential therapeutic applications in a variety of fields. Some of the most promising areas of research include:
1. Neuroprotection: 4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(4-chlorophenyl)butanamide has been shown to have neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
2. Anti-inflammatory: 4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(4-chlorophenyl)butanamide has been found to have anti-inflammatory effects, which could make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
3. Anticancer: 4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(4-chlorophenyl)butanamide has also been studied for its potential anticancer properties, with researchers investigating its ability to inhibit the growth and spread of cancer cells.
Propriétés
IUPAC Name |
4-(4-chloro-5-methyl-3-nitropyrazol-1-yl)-N-(4-chlorophenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N4O3/c1-9-13(16)14(20(22)23)18-19(9)8-2-3-12(21)17-11-6-4-10(15)5-7-11/h4-7H,2-3,8H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTKHGHFXVKQZMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCCC(=O)NC2=CC=C(C=C2)Cl)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(4-chlorophenyl)butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[6-(4-methoxyphenoxy)hexyl]morpholine](/img/structure/B5204485.png)
![4-[4-(4-isopropyl-3-methylphenoxy)butyl]morpholine](/img/structure/B5204490.png)

![1-(3-fluorophenyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5204498.png)
![1-(3,4-dimethoxyphenyl)-3-[(2-ethoxyphenyl)amino]-2-propen-1-one](/img/structure/B5204506.png)
![8-methoxy-5'-methyl-5'H-spiro[chromene-2,6'-phenanthridine]](/img/structure/B5204522.png)
![ethyl 4-{[5-(3-bromo-4,5-diethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B5204528.png)
![1-[6-(4-tert-butylphenoxy)hexyl]pyrrolidine](/img/structure/B5204531.png)

![2-[(5,9-dimethyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetamide](/img/structure/B5204538.png)



